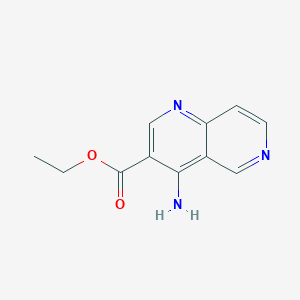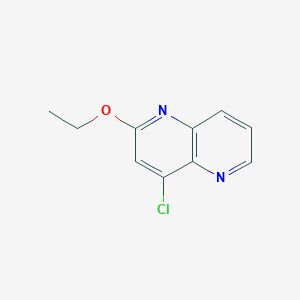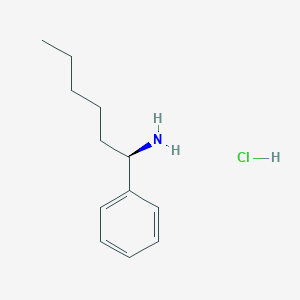
3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester: is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trimethylsilyl group and an ethyl ester functional group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-oxo-3-(trimethylsilyl)propanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline derivative.
Substitution: The ethyl ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of amides or alcohol derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Isoxazole derivatives have shown promise in the development of new drugs targeting various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable building block in various chemical processes.
作用機序
The mechanism of action of 3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
- 3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(hydroxyMethyl)-, ethyl ester
- 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester
Comparison:
- 3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(hydroxyMethyl)-, ethyl ester: This compound has a hydroxymethyl group instead of a trimethylsilyl group, which affects its reactivity and solubility.
- 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester: The presence of diphenyl groups in this compound increases its steric hindrance and may influence its binding interactions and stability.
Uniqueness: The presence of the trimethylsilyl group in 3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds.
特性
CAS番号 |
139146-96-6 |
|---|---|
分子式 |
C9H17NO3Si |
分子量 |
215.32 g/mol |
IUPAC名 |
ethyl 5-trimethylsilyl-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H17NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h8H,5-6H2,1-4H3 |
InChIキー |
PBGWYWNSGDWBOS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)



![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)


